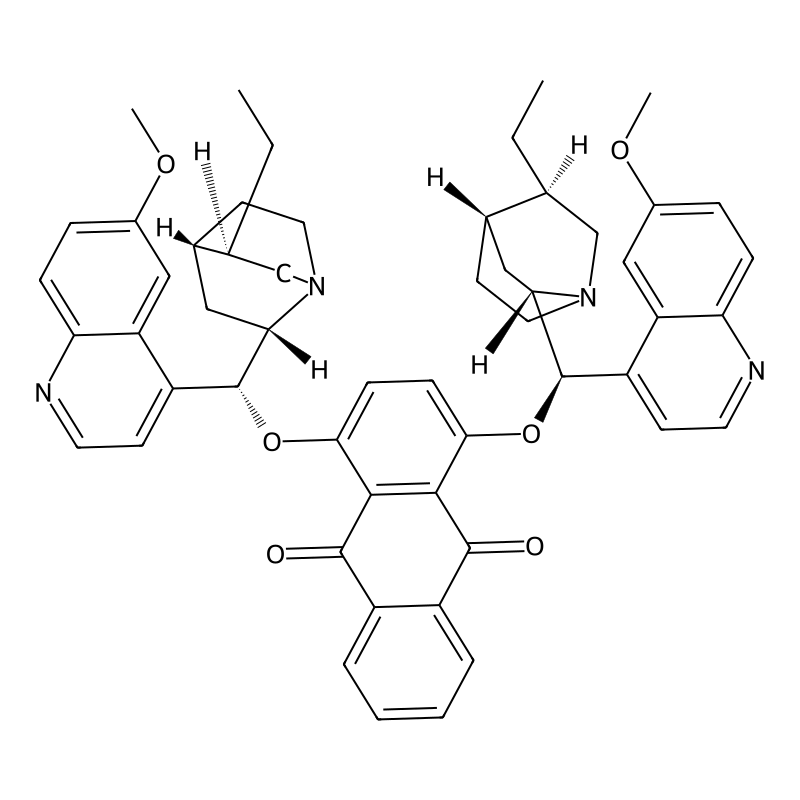(Dhq)2aqn

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(DHQ)2AQN as a Superior Ligand:
(DHQ)2AQN is considered a superior ligand for asymmetric dihydroxylation reactions, particularly for olefins (organic compounds containing a carbon-carbon double bond) bearing aliphatic substituents (hydrocarbon groups) or olefins with heteroatoms (atoms other than carbon and hydrogen) in the allylic position (the carbon atom next to the double bond).
Studies have shown that (DHQ)2AQN exhibits several advantages over other commonly used ligands in this type of reaction, including:
- High enantioselectivity: (DHQ)2AQN can achieve excellent enantioselectivities, often exceeding 90% yield of the desired enantiomer. [Source: Sigma-Aldrich product page for (DHQ)2AQN, ]
- Broad substrate scope: (DHQ)2AQN is effective with a wide range of olefin substrates, making it a versatile tool for organic synthesis. [Source: PubChem entry for (DHQ)2AQN, ]
(Dhq)2aqn, also known as Hydroquinine anthraquinone-1,4-diyl diether, is a chiral ligand widely utilized in asymmetric synthesis, particularly in the dihydroxylation of olefins. This compound has a molecular formula of C_{43}H_{38}N_{2}O_{4} and a molecular weight of 657.76 g/mol. Its unique structure provides an effective chiral environment that enhances selectivity and efficiency in
(Dhq)2aqn functions as a chiral Lewis acid catalyst. During a reaction, the Lewis acidic metal center (often aluminum) in the catalyst complex interacts with the substrate molecule. The chiral environment created by the (Dhq)2aqn ligand directs the approach of the reacting molecules, leading to the formation of a specific enantiomer (1: ).
(Dhq)2aqn is primarily involved in asymmetric dihydroxylation reactions, where it facilitates the addition of hydroxyl groups to olefins. The reaction typically employs osmium tetroxide (OsO4) as a reagent, along with potassium ferricyanide (K3Fe(CN)6) and a co-solvent such as tert-butanol to enhance solubility. The process is highly stereoselective, yielding enantiomerically pure diols which are crucial intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Types of Reactions- Asymmetric Dihydroxylation: Involves the conversion of olefins to diols with high enantioselectivity.
- Substitution Reactions: Recent studies have demonstrated its utility in the asymmetric substitution of isatin-derived hydrazones, showcasing its versatility beyond dihydroxylation .
The biological significance of (Dhq)2aqn lies in its ability to produce enantiomerically pure diols, which are essential for synthesizing biologically active molecules. These compounds can serve as intermediates in drug development and other applications within medicinal chemistry . The high stereoselectivity provided by (Dhq)2aqn enhances the efficacy and safety profiles of pharmaceutical products derived from these processes.
The synthesis of (Dhq)2aqn typically involves the reaction between hydroquinine and anthraquinone-1,4-diyl chloride under basic conditions. The process is conducted in an organic solvent such as chloroform or dichloromethane, followed by purification through recrystallization .
Synthetic Route- Reactants: Hydroquinine + Anthraquinone-1,4-diyl chloride.
- Conditions: Basic medium, organic solvent (e.g., chloroform).
- Purification: Recrystallization to obtain pure product.
(Dhq)2aqn has extensive applications across various fields:
- Chemistry: Used as a chiral ligand in asymmetric synthesis.
- Biology: Important for producing enantiomerically pure diols for biologically active compounds.
- Medicine: Essential for synthesizing pharmaceuticals where stereochemistry plays a critical role.
- Industry: Employed in the production of fine chemicals and specialty materials .
Studies on (Dhq)2aqn have demonstrated its effectiveness as a ligand in various catalytic processes. For instance, its role in facilitating asymmetric dihydroxylation reactions has been well characterized, showing significant improvements in reaction rates and yields when compared to other ligands . Interaction studies often focus on optimizing reaction conditions to maximize the efficiency of (Dhq)2aqn as a catalyst.
Several compounds share structural similarities with (Dhq)2aqn and are also utilized as chiral ligands in asymmetric synthesis:
| Compound | Description | Unique Features |
|---|---|---|
| (Dhqd)2phal | Another chiral ligand used in asymmetric reactions | Slightly less enantioselective than (Dhq)2aqn |
| (Dhq)2pyr | Similar structure and function | Effective for various asymmetric synthesis applications |
| Hydroquinidine | Related compound with similar applications | Used for similar purposes but may differ in selectivity |
(Dhq)2aqn stands out due to its exceptional ability to produce highly enantiomerically pure diols with notable efficiency and selectivity, making it particularly valuable within organic synthesis contexts .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








